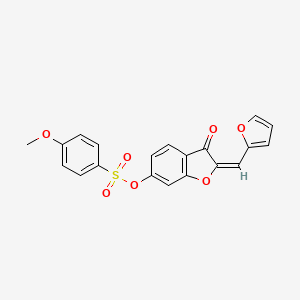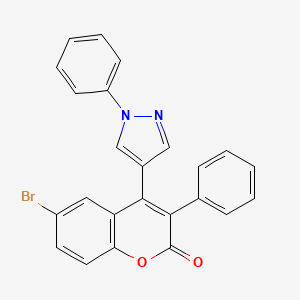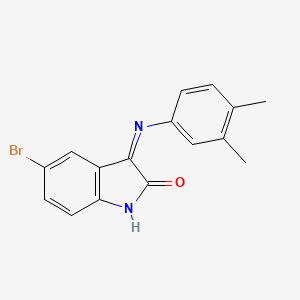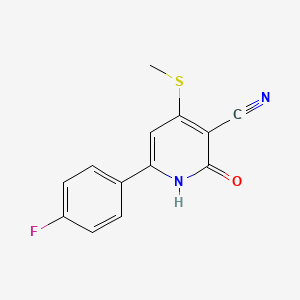
(4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide is an organic compound that features a bromophenyl group, a hydroxy group, and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and 2-hydroxy-1,1-dimethylethylmethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 4-bromophenylamine is reacted with 2-hydroxy-1,1-dimethylethylmethanesulfonyl chloride in the presence of the base, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like Pd/C and hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its sulfonamide group.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
Similar Compounds
- (4-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
- (4-fluorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
Uniqueness
- Bromine Atom : The presence of a bromine atom in the phenyl ring can influence the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.
特性
分子式 |
C11H16BrNO3S |
|---|---|
分子量 |
322.22 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-11(2,8-14)13-17(15,16)7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3 |
InChIキー |
PCVTVOMYQQPNON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)NS(=O)(=O)CC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-Dimethoxybenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374709.png)
![Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B13374717.png)



![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B13374738.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B13374743.png)
![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13374772.png)
![4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine](/img/structure/B13374774.png)

![{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile](/img/structure/B13374785.png)
